Ethyl 6-(trifluoromethyl)nicotinate

Description

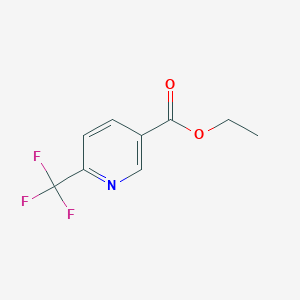

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFRJTLIEGYCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005501 | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597532-36-0, 851070-23-0 | |

| Record name | Ethyl 6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597532-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-(trifluoromethyl)nicotinate, holding the CAS Number 597532-36-0 , is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1][2][3] The presence of a trifluoromethyl group on the pyridine ring imparts unique electronic properties, enhancing the molecule's potential as a versatile building block for complex chemical architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity profile, and notable applications, particularly its role as a key intermediate in the synthesis of targeted therapeutics.

Introduction and Molecular Overview

This compound is a derivative of nicotinic acid, characterized by an ethyl ester at the 3-position and a trifluoromethyl group at the 6-position of the pyridine ring. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Consequently, this compound serves as a valuable synthon for introducing the trifluoromethyl-pyridinyl scaffold into active pharmaceutical ingredients (APIs).

Key Molecular Identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 597532-36-0 | [1][2][3] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |

| Molecular Weight | 219.16 g/mol | [1][2] |

| IUPAC Name | ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | [3] |

digraph "Ethyl_6_trifluoromethyl_nicotinate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C_ester [label="C", pos="2.5,2.8!"]; O_ester1 [label="O", pos="2.5,4.0!"]; O_ester2 [label="O", pos="3.7,2.1!"]; C_ethyl1 [label="CH2", pos="5.0,2.8!"]; C_ethyl2 [label="CH3", pos="6.3,2.1!"]; C_tfm [label="C", pos="-2.5,0!"]; F1 [label="F", pos="-3.7,-0.7!"]; F2 [label="F", pos="-2.5,-1.2!"]; F3 [label="F", pos="-3.7,0.7!"]; H2[label="H", pos="2.1,0.2!"]; H4[label="H", pos="0,3.7!"]; H5[label="H", pos="-2.1,2.6!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C3 -- C_ester [label=""]; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2 [label=""]; O_ester2 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; C6 -- C_tfm [label=""]; C_tfm -- F1 [label=""]; C_tfm -- F2 [label=""]; C_tfm -- F3 [label=""]; C2 -- H2[label=""]; C4 -- H4[label=""]; C5 -- H5[label=""];

}

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

This section details the key physical properties and expected spectroscopic characteristics, which are crucial for compound identification and handling.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow solid or liquid | [1] |

| Boiling Point | 229.0 ± 40.0 °C (Predicted) | [1] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.4460 (Predicted) | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Spectroscopic Data (Predicted and Analog-Based)

While a comprehensive, publicly available experimental dataset for this compound is limited, the following data is inferred from its structural analogs and predictive models.

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three distinct aromatic protons on the pyridine ring. The proton at the 2-position is expected to be the most downfield, followed by the protons at the 4 and 5-positions.

-

¹³C NMR (Carbon-13 NMR): Key signals would include the carbonyl carbon of the ester (around 164 ppm), the carbons of the pyridine ring (120-160 ppm), the trifluoromethyl carbon (a quartet around 122 ppm), and the ethyl group carbons (around 62 and 14 ppm).

-

¹⁹F NMR (Fluorine-19 NMR): A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of -60 to -70 ppm relative to CFCl₃.[4]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 219.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. This section outlines a common synthetic pathway.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A prevalent method for synthesizing the parent acid involves the dehalogenation of a chlorinated precursor.[5]

Caption: Synthesis of 6-(trifluoromethyl)nicotinic acid.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid [5]

-

Charging the Reactor: In a suitable reaction vessel equipped with a stirrer and thermometer, charge 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 ml).

-

Base Addition: Cool the mixture in an ice water bath and add triethylamine (9.0 g, 0.088 mol) dropwise while stirring.

-

Catalyst Addition: After replacing the atmosphere with nitrogen, introduce 5% Palladium on carbon (1.0 g).

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen (using a balloon).

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by liquid chromatography until the starting material is consumed.

-

Work-up: Evaporate the methanol. Add water (100 ml) to dissolve the residue.

-

Precipitation: Cool the solution to approximately 15°C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.

-

Isolation: After aging for about one hour at the same temperature, filter the solid, wash the cake with cold water, and dry to obtain 6-(trifluoromethyl)nicotinic acid.

Fischer Esterification to this compound

The conversion of the carboxylic acid to the ethyl ester is a classic Fischer esterification reaction.[6]

Caption: Fischer esterification workflow.

Experimental Protocol: Fischer Esterification [6][7][8][9][10]

-

Reaction Setup: To a solution of 6-(trifluoromethyl)nicotinic acid (1 equivalent) in a large excess of anhydrous ethanol, cautiously add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or LC-MS.

-

Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice water.

-

Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the ethyl ester functionality.

-

Electron-Deficient Pyridine Ring: The presence of the strongly electron-withdrawing trifluoromethyl group, in conjunction with the inherent electron-deficient nature of the pyridine nitrogen, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[11][12][13] Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups.

-

Ester Group Reactivity: The ethyl ester group can undergo typical ester transformations:

-

Hydrolysis: Conversion back to the parent carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines to form the corresponding amides.

-

Reduction: Reduction to the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, using reducing agents like lithium aluminum hydride.

-

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is its connection to the synthesis of Pexidartinib .

Pexidartinib is a kinase inhibitor used for the treatment of tenosynovial giant cell tumor. The synthesis of Pexidartinib involves the reductive amination of a key intermediate with 6-(trifluoromethyl)nicotinaldehyde .[14] This aldehyde is readily prepared from this compound via reduction of the ester to the alcohol, followed by oxidation.

Caption: Synthetic pathway to Pexidartinib.

This application underscores the importance of this compound as a building block for accessing complex, biologically active molecules.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area or a fume hood.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its unique electronic properties, conferred by the trifluoromethyl group on an electron-deficient pyridine ring, make it a valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in research and development.

References

-

Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. (2018). PMC. Retrieved January 7, 2026, from [Link]

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2019). PMC. Retrieved January 7, 2026, from [Link]

-

Reactivity of Six-membered Rings | Request PDF. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. (1980). Accounts of Chemical Research. Retrieved January 7, 2026, from [Link]

-

Partial Reduction of Electron-Deficient Pyridines. (2000). Organic Letters. Retrieved January 7, 2026, from [Link]

-

Fischer Esterification Procedure. (n.d.). University of Arizona. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.

-

ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved January 7, 2026, from [Link]

-

-

The Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved January 7, 2026, from [Link]

-

-

Fischer Esterification. (n.d.). Barnard College. Retrieved January 7, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001934). Retrieved January 7, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). MDPI. Retrieved January 7, 2026, from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 7, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 7, 2026, from [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PMC. Retrieved January 7, 2026, from [Link]

-

Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (2018). Journal of the Serbian Chemical Society. Retrieved January 7, 2026, from [Link]

-

Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. (2022). PMC. Retrieved January 7, 2026, from [Link]

-

Aaron Chemicals. (n.d.). 1227593-76-1 | Ethyl 2-fluoro-6-(trifluoromethyl)nicotinate. Retrieved January 7, 2026, from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(N'-carbethoxyhydrazino)-6-methyl-4-(trifluoromethyl)nicotinic acid ethyl ester - Optional[13C NMR]. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). 1-[3-(trifluoromethyl)anilino]ethyl]nicotinamide - Optional[Vapor Phase IR]. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved January 7, 2026, from [Link]

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. (2025, August 7). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometric Approaches to the Identification of Potential Ingredients in Cigarette Smoke Causing Cytotoxicity. (2016). PubMed. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Ethyl Nicotinate. Retrieved January 7, 2026, from [Link]

-

¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | 597532-36-0 [chemicalbook.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. colorado.edu [colorado.edu]

- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. cerritos.edu [cerritos.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(trifluoromethyl)nicotinate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring, an ethyl ester functional group, and a trifluoromethyl substituent, imparts a unique combination of physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the trifluoromethyl group, a bioisostere for various functional groups, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive analysis of the molecular structure of this compound, its synthesis, spectroscopic characterization, and its emerging applications in the field of drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 3-position with an ethyl carboxylate group and at the 6-position with a trifluoromethyl group.

Systematic Name: Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate Synonyms: 6-(Trifluoromethyl)nicotinic acid ethyl ester, Ethyl 2-(trifluoromethyl)-5-pyridinecarboxylate CAS Number: 597532-36-0 Molecular Formula: C₉H₈F₃NO₂ Molecular Weight: 219.16 g/mol

The presence of the highly electronegative fluorine atoms in the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its stability and modulating its reactivity. The ethyl ester group provides a site for further chemical modification and influences the molecule's solubility and pharmacokinetic profile.

Key Structural Features and Their Influence:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom's lone pair of electrons makes the ring less reactive towards electrophilic substitution compared to benzene but susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

-

Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine. Its presence deactivates the pyridine ring towards electrophilic attack and increases the acidity of the ring protons. The CF₃ group is also known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve a drug candidate's lipophilicity, thereby potentially increasing its cell membrane permeability.

-

Ethyl Ester Group (-COOCH₂CH₃): This functional group can participate in hydrogen bonding as an acceptor and can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation. The ethyl group contributes to the overall lipophilicity of the molecule.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈F₃NO₂ | [1] |

| Molecular Weight | 219.16 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid/liquid | [3][4] |

| Boiling Point | 229.0 ± 40.0 °C (Predicted) | [4] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 92.3 °C | [1] |

| pKa | -1.38 ± 0.22 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in dry | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often involving the construction of the substituted pyridine ring or the introduction of the trifluoromethyl group onto a pre-existing nicotinic acid derivative. One common approach involves the cyclocondensation of a trifluoromethyl-containing building block.[5]

Representative Synthetic Protocol

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing trifluoromethyl group and the ester functionality.

-

¹³C NMR: The carbon-13 NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling), and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720-1740 | C=O stretch (Ester) |

| ~1580-1610 | C=C and C=N stretches (Pyridine ring) |

| ~1100-1300 | C-F stretches (Trifluoromethyl group) |

| ~1250-1300 | C-O stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 219. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Applications in Drug Discovery and Research

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance drug-like properties.[7]

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Nicotinic acid derivatives have been explored for their anti-inflammatory properties. The introduction of a trifluoromethyl group could lead to the development of more potent and metabolically stable anti-inflammatory drugs.[3]

-

Agrochemicals: The biological activity of trifluoromethyl-substituted pyridines makes them promising candidates for the development of new pesticides and herbicides.[3][5]

-

Neurological Disorders: The nicotinic acid scaffold suggests potential interactions with nicotinic acetylcholine receptors, which are implicated in various neurological functions.[3]

-

Anticancer Agents: Derivatives of nicotinamide have been investigated as inhibitors of enzymes involved in cancer progression, such as VEGFR-2.[8] The unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of novel kinase inhibitors.

Safety and Handling

This compound is classified as an irritant.[2] It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a versatile fluorinated building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique molecular structure, characterized by the presence of a trifluoromethyl group on a nicotinic acid scaffold, provides a foundation for the design of molecules with enhanced biological activity and improved pharmacokinetic properties. This technical guide has provided a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and potential applications, offering valuable insights for researchers and scientists working in the field of drug discovery and development.

References

Sources

- 1. This compound | 597532-36-0 [chemnet.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]

- 4. This compound | 597532-36-0 [chemicalbook.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Ethyl 6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 6-(trifluoromethyl)nicotinate (CAS No. 597532-36-0), a key building block in modern medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel bioactive compounds. This document is intended to serve as a technical resource for researchers, offering readily accessible data to inform experimental design and synthesis strategies.

Chemical Identity and Molecular Structure

This compound is a substituted pyridine-3-carboxylate. The presence of the electron-withdrawing trifluoromethyl group at the 6-position and the ethyl ester at the 3-position dictates its reactivity and physical characteristics.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate, 6-(Trifluoromethyl)-3-pyridinecarboxylic acid ethyl ester |

| CAS Number | 597532-36-0 |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol [1][2] |

| IUPAC Name | ethyl 6-(trifluoromethyl)pyridine-3-carboxylate[1] |

| InChI | InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11,12)/h3-5H,2H2,1H3[1] |

| InChI Key | NRFRJTLIEGYCOA-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC(=O)C1=CC=C(N=C1)C(F)(F)F |

Physicochemical Properties

The physical properties of this compound are summarized below. It is important to note that while the physical state is consistently reported as a liquid by major chemical suppliers, some physical constants, such as boiling and melting points, are often cited as predicted values due to a lack of publicly available experimental data.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 229 °C at 760 mmHg (Predicted) | [3] |

| Melting Point | Not available (experimental) | N/A |

| Density | 1.284 g/cm³ (Predicted) | [3] |

| Flash Point | 92.3 °C | [3] |

| Refractive Index | 1.448 (Predicted) | [3] |

| Vapor Pressure | 0.0711 mmHg at 25°C | [3] |

Solubility Profile: this compound is generally soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its solubility in aqueous solutions is limited.

Spectroscopic Data

Caption: Workflow for the synthesis and characterization of this compound.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this chemical in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.

Applications in Research and Development

The unique structural features of this compound make it a versatile building block in several areas of chemical research:

-

Medicinal Chemistry: The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance drug-like properties such as metabolic stability and membrane permeability. This compound serves as a precursor for the synthesis of novel therapeutic agents targeting a range of biological targets.

-

Agrochemicals: The pyridine and trifluoromethyl moieties are present in numerous pesticides and herbicides. This compound is a valuable intermediate for the development of new crop protection agents.

-

Materials Science: Fluorinated organic compounds are of interest in the development of advanced materials with unique properties, such as liquid crystals and polymers.

The logical relationship of its structural features to its applications is depicted below.

Caption: Relationship between the structural features of this compound and its applications.

Experimental Protocols

General Handling and Storage Protocol

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.

-

Dispensing: As a liquid, dispense using a calibrated pipette or syringe. Avoid generating aerosols.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Protocol for a Typical Ester Hydrolysis Reaction

This protocol outlines a general procedure for the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common subsequent synthetic step.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH) (e.g., 2.0-3.0 eq), to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-(trifluoromethyl)nicotinic acid.

References

-

EON Biotech. This compound – (597532-36-0). [Link]

-

Arctom Scientific. CAS NO. 597532-36-0 | this compound. [Link]

-

PubChem. Ethyl 6-(trifluoromethyl)-3-pyridinecarboxylate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(trifluoromethyl)nicotinate is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The incorporation of the trifluoromethyl group (-CF3) into the pyridine ring significantly enhances the lipophilicity, metabolic stability, and binding affinity of the resulting molecules, making it a desirable moiety in drug design. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies:

-

Modification of a Pre-functionalized Pyridine Ring: This approach begins with a pyridine derivative that already contains the trifluoromethyl group. Subsequent chemical transformations are then carried out to introduce the ethyl nicotinate functionality.

-

Construction of the Pyridine Ring: In this strategy, the trifluoromethyl-substituted pyridine ring is assembled from acyclic precursors through a cyclization reaction, followed by the formation of the ethyl ester.

This guide will delve into the specifics of each approach, providing a comparative analysis to aid in the selection of the most suitable pathway for a given research or development objective.

Pathway I: Synthesis via a Pre-functionalized Pyridine Intermediate

This is a widely employed and versatile route that relies on the availability of key trifluoromethylated pyridine intermediates. The general workflow for this pathway is illustrated below.

Caption: General workflow for the synthesis of this compound from a pre-functionalized pyridine.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

The synthesis of the key intermediate, 2-chloro-6-(trifluoromethyl)pyridine, is a critical first step in this pathway. A common method involves the chlorination of 2-hydroxy-6-(trifluoromethyl)pyridine.

From 2-Hydroxy-6-(trifluoromethyl)pyridine:

The conversion of 2-hydroxy-6-(trifluoromethyl)pyridine to its chloro-analogue is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The hydroxyl group is a poor leaving group, and its conversion to a better leaving group is essential for the nucleophilic substitution to occur.

Reaction Mechanism: The reaction proceeds via the initial formation of a phosphate or chlorophosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

-

To a stirred solution of 2-hydroxy-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as toluene or neat phosphorus oxychloride, slowly add phosphorus oxychloride (2.0-3.0 eq) at room temperature.

-

The reaction mixture is then heated to reflux (typically 100-110 °C) and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the excess phosphorus oxychloride is carefully quenched by slow addition to ice-water.

-

The aqueous layer is neutralized with a base, such as sodium carbonate or sodium hydroxide, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-6-(trifluoromethyl)pyridine, which can be further purified by distillation or chromatography.

Step 2: Synthesis of 6-(Trifluoromethyl)nicotinic Acid

With 2-chloro-6-(trifluoromethyl)pyridine in hand, the next step is the introduction of a carboxylic acid group at the 3-position. There are several methods to achieve this transformation, including:

-

Cyanation followed by hydrolysis: The chloro-substituent can be displaced by a cyanide group using a cyanide source like copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction. The resulting 6-(trifluoromethyl)nicotinonitrile is then hydrolyzed under acidic or basic conditions to afford 6-(trifluoromethyl)nicotinic acid.

-

Grignard reaction followed by carboxylation: Formation of a Grignard reagent from 2-chloro-6-(trifluoromethyl)pyridine followed by reaction with carbon dioxide is another viable route. However, the stability of the Grignard reagent can be a challenge.

-

Palladium-catalyzed carbonylation: A more modern and often higher-yielding approach involves the palladium-catalyzed carbonylation of 2-chloro-6-(trifluoromethyl)pyridine with carbon monoxide in the presence of a suitable palladium catalyst, ligand, and a base.

A particularly effective method for the synthesis of 6-(trifluoromethyl)nicotinic acid involves the de-chlorination of 2-chloro-6-(trifluoromethyl)nicotinic acid.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid from 2-Chloro-6-(trifluoromethyl)nicotinic Acid [1]

-

In a 200 ml four-necked flask equipped with a stirrer and thermometer, 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and 50 ml of methanol are charged.[1]

-

The mixture is cooled in an ice water bath, and triethylamine (9.0 g, 0.088 mol) is added dropwise with stirring.[1]

-

After purging the system with nitrogen, 1.0 g of 5%-Pd/C is introduced.[1]

-

The atmosphere is then replaced with hydrogen (e.g., using a balloon).[1]

-

The reaction is stirred at room temperature overnight, and the progress is monitored by liquid chromatography.[1]

-

Once the starting material is consumed, the solvent is evaporated.[1]

-

The residue is dissolved in 100 ml of water, and the solution is cooled to approximately 15 °C.[1]

-

Concentrated hydrochloric acid (9.3 g, 0.089 mol) is added dropwise to induce crystallization.[1]

-

After aging for about one hour at the same temperature, the product is collected by filtration, washed with cold water, and dried to yield 6-(trifluoromethyl)nicotinic acid.[1]

Step 3: Esterification to this compound

The final step in this pathway is the esterification of 6-(trifluoromethyl)nicotinic acid with ethanol. The Fischer esterification is a classic and widely used method for this transformation.

Reaction Mechanism (Fischer Esterification):

The Fischer esterification is an acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification of 6-(Trifluoromethyl)nicotinic Acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of absolute ethanol (which also serves as the solvent).

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (typically 2-5 mol%).

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel or by vacuum distillation.

| Parameter | Typical Value |

| Catalyst | Concentrated H₂SO₄, PTSA |

| Solvent | Ethanol (in excess) |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 4-24 hours |

| Work-up | Basic wash, extraction |

Pathway II: Synthesis via Pyridine Ring Construction

This approach builds the trifluoromethyl-substituted pyridine ring from acyclic precursors. While potentially more convergent, it can involve more complex multi-step syntheses. A representative example is the synthesis of 4-(trifluoromethyl)nicotinic acid, which can be adapted for the 6-substituted isomer.[2]

General Strategy:

This pathway often involves the condensation of a trifluoromethyl-containing building block with a suitable nitrogen source and a component that provides the remaining carbon atoms of the pyridine ring.

Caption: General workflow for the synthesis of this compound via pyridine ring construction.

A specific example involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one. This intermediate is then reacted with 3-aminoacrylonitrile in the presence of a base to form the corresponding trifluoromethyl nicotinonitrile, which is subsequently hydrolyzed and esterified.[2]

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I (from Pre-functionalized Pyridine) | Pathway II (Pyridine Ring Construction) |

| Starting Materials | Readily available trifluoromethyl-substituted pyridines | Simple acyclic precursors |

| Number of Steps | Generally fewer steps | Can be multi-step and complex |

| Versatility | High, allows for late-stage functionalization | Can be designed for specific substitution patterns |

| Scalability | Often more straightforward to scale up | May require optimization for large-scale synthesis |

| Key Challenges | Availability and cost of starting materials | Control of regioselectivity during cyclization |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise of the research team. The pre-functionalized pyridine approach (Pathway I) is often favored for its reliability and the commercial availability of key intermediates. The pyridine ring construction method (Pathway II) offers a more convergent approach but may require more extensive process development. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to confidently synthesize this important chemical building block.

References

- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

- CN106957262A - A kind of preparation method of ethyl nicotinate. Google Patents.

-

Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

-

Fischer Esterification. Odinity. (2014-03-27). Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. (2024-01-05). Retrieved from [Link]

-

-

The Fischer Esterification. Retrieved from [Link]

-

-

Fischer Esterification. Retrieved from [Link]

-

Fischer Esterification. YouTube. (2012-07-09). Retrieved from [Link]

-

Synthesis of, characterization of some derivationes of 3-Nicotinc acide. Neliti. (2022-08-27). Retrieved from [Link]

-

Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. Retrieved from [Link]

- WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. Google Patents.

- CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate. Google Patents.

-

Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling | Request PDF. ResearchGate. (2025-08-06). Retrieved from [Link]

- WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.

- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.

-

2-chloro-6-trifluoromethyl nicotinic acid. ChemBK. Retrieved from [Link]

-

2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210. PubChem. Retrieved from [Link]

- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.

-

Preparation method of ethyl nicotinate. Eureka | Patsnap. Retrieved from [Link]

-

6-Chloro-2-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

Preparation of \trifluoromethyl\pyridines. European Patent Office - EP 0110690 A1. Googleapis.com. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 6-(trifluoromethyl)nicotinate: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of ethyl 6-(trifluoromethyl)nicotinate, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its multi-step synthesis and purification, and establishes a robust framework for its analytical characterization. Furthermore, this guide explores the compound's strategic application in drug discovery, contextualized by its relationship to potent multi-kinase inhibitors. Designed for researchers, medicinal chemists, and process development scientists, this whitepaper combines theoretical principles with practical, actionable methodologies to support innovation in modern synthetic chemistry.

Introduction: Strategic Importance of Fluorinated Pyridines

This compound, identified by the IUPAC name ethyl 6-(trifluoromethyl)pyridine-3-carboxylate , is a key synthetic intermediate belonging to the class of substituted pyridine derivatives.[1][2] Its chemical architecture, featuring a pyridine-3-carboxylate core functionalized with a 6-position trifluoromethyl group, makes it a highly valuable synthon in medicinal chemistry.

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The -CF₃ group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable lipophilic and electronic interactions, and improve bioavailability.[3] Consequently, pyridine scaffolds containing this moiety are integral to the development of numerous therapeutic agents, particularly in oncology. This guide provides the necessary technical foundation for the synthesis, validation, and strategic deployment of this high-value intermediate.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties is paramount for its effective use in a laboratory or process chemistry setting. The key properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | [1] |

| CAS Number | 597532-36-0 | [1][4] |

| Molecular Formula | C₉H₈F₃NO₂ | [5] |

| Molecular Weight | 219.16 g/mol | [4][5] |

| Appearance | Liquid or off-white to light yellow solid | [2] |

| Boiling Point | 229.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or dust. Wash hands thoroughly after handling.[1]

Synthesis and Purification Workflow

The most logical and efficient synthesis of this compound is a two-step process commencing with the hydrolysis of a commercially available nitrile precursor to form the key carboxylic acid intermediate, followed by a classical Fischer esterification.

Step 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid

The foundational intermediate, 6-(trifluoromethyl)nicotinic acid, is prepared via the acid-catalyzed hydrolysis of 6-(trifluoromethyl)nicotinonitrile. This transformation is robust and provides high yields of the desired acid.

Reaction: 6-(trifluoromethyl)nicotinonitrile → 6-(trifluoromethyl)nicotinic acid

Causality and Experimental Rationale: The use of a strong acid mixture (sulfuric and acetic acid) and heat is essential to drive the complete hydrolysis of the highly stable nitrile group to a carboxylic acid. The reaction is monitored until completion, after which the product is precipitated by cooling and adjusting the pH. This classical approach is favored for its scalability and the high purity of the resulting crystalline acid.

Experimental Protocol: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile

-

To a 1 L three-necked flask equipped with a reflux condenser and mechanical stirrer, cautiously add 142 g of water, 244 g of sulfuric acid, and 15 mL of glacial acetic acid.

-

While stirring, slowly add 87 g (0.5 mol) of 6-(trifluoromethyl)nicotinonitrile.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture in an ice-brine bath to precipitate a white solid.

-

Filter the crude product and wash the filter cake with cold water.

-

The aqueous filtrate may be extracted with ethyl acetate (3 x 150 mL) to recover additional product. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Combine all solid material. The resulting 6-(trifluoromethyl)nicotinic acid is obtained as a beige solid (approx. 93-97% yield) and can be used in the next step without further purification.

Step 2: Esterification to this compound

The final product is synthesized via Fischer esterification of the carboxylic acid intermediate with ethanol, using a catalytic amount of sulfuric acid.

Reaction: 6-(trifluoromethyl)nicotinic acid + Ethanol ⇌ this compound + H₂O

Causality and Experimental Rationale: This is a reversible equilibrium-driven reaction. To drive the reaction towards the product (the ester), a large excess of one reactant (ethanol) is used, which also serves as the solvent. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The removal of water, as it is formed, would also shift the equilibrium to the right, but using a large excess of alcohol is typically sufficient for high conversion on a lab scale.

Experimental Protocol: Fischer Esterification

-

Charge a 500 mL round-bottom flask with 95.5 g (0.5 mol) of 6-(trifluoromethyl)nicotinic acid.

-

Add 250 mL of absolute ethanol. Stir until the solid is suspended.

-

Cool the flask in an ice bath and slowly add 5 mL of concentrated sulfuric acid dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in 200 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a liquid or low-melting solid.

Synthesis Workflow Diagram

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized product. While a comprehensive, publicly available spectral dataset for this specific compound is scarce, the following section outlines the expected results based on its chemical structure and data from analogous compounds.

-

¹H NMR (Proton NMR): The spectrum should exhibit characteristic signals for both the ethyl group and the pyridine ring protons.

-

Ethyl group: A quartet signal (~4.4 ppm) corresponding to the -OCH₂- protons, coupled to a triplet signal (~1.4 ppm) from the -CH₃ protons.

-

Pyridine ring: Three distinct signals in the aromatic region (typically ~7.5-9.2 ppm). The proton at the 2-position (adjacent to the nitrogen) is expected to be the most downfield-shifted singlet or narrow doublet. The protons at the 4- and 5-positions will appear as doublets or doublets of doublets, with coupling constants characteristic of aromatic systems.

-

-

¹³C NMR (Carbon NMR): The spectrum will show 9 distinct carbon signals.

-

Ethyl group: Two signals in the aliphatic region for the -OCH₂- (~62 ppm) and -CH₃ (~14 ppm) carbons.

-

Pyridine ring & Carbonyl: Signals for the five aromatic carbons and the ester carbonyl carbon (~164 ppm).

-

Trifluoromethyl group: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR (Fluorine NMR): A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 219.16 g/mol .

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 6-(trifluoromethyl)nicotinamide scaffold is a privileged structure in modern oncology drug discovery. It serves as a cornerstone moiety in several approved multi-kinase inhibitors that target key signaling pathways involved in tumor growth and angiogenesis. While this compound may not be the direct precursor in all published routes, it is an exceptionally valuable building block for the synthesis of analogues and novel chemical entities within this class.

Case Study: Sorafenib and Regorafenib

Sorafenib and Regorafenib are oral multi-kinase inhibitors approved for treating various cancers, including renal cell carcinoma and hepatocellular carcinoma.[6][7] Both drugs inhibit the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[8] The core structure of these drugs features a substituted pyridine ring linked to a urea pharmacophore.

The synthesis of these complex molecules relies on key pyridine-based intermediates.[6] this compound provides a strategic entry point for developing novel analogues of these drugs. The ester functionality can be readily converted to an amide—a common bioisostere and key functional group in many kinase inhibitors—or other functionalities, allowing for extensive Structure-Activity Relationship (SAR) studies. By modifying the substituents on the pyridine ring or the linker to the urea moiety, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic profile.

Targeted Signaling Pathway: RAF/MEK/ERK Cascade

The diagram below illustrates the signaling pathway targeted by Sorafenib, Regorafenib, and their analogues. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates RAS, which in turn activates the RAF-MEK-ERK kinase cascade, ultimately leading to gene transcription that promotes cell proliferation and survival.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic asset for researchers in the fields of medicinal and process chemistry. Its robust synthesis, combined with the proven therapeutic importance of the 6-(trifluoromethyl)pyridine scaffold, positions it as a critical building block for the discovery and development of next-generation kinase inhibitors and other complex molecular targets. The detailed protocols and scientific rationale presented in this guide offer a validated framework for its effective utilization, empowering scientists to accelerate their research and development programs.

References

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 7, 2026, from [Link]

-

Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396. Available at: [Link]

-

Li, W., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 41(20), 3141-3148. Available at: [Link]

-

ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved January 7, 2026, from [Link]

-

Zask, A., et al. (2011). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 16(5), 3794-3809. Available at: [Link]

- Google Patents. (n.d.). CN114920689A - Preparation method of regorafenib intermediate.

- Google Patents. (n.d.). EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 597532-36-0 [chemicalbook.com]

- 3. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7 [smolecule.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. scbt.com [scbt.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Sorafenib [journal11.magtechjournal.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Hazard Overview

Ethyl 6-(trifluoromethyl)nicotinate is a fluorinated heterocyclic compound belonging to the pyridinecarboxylate ester family.[1][2] Its unique structure, incorporating a trifluoromethyl group on the pyridine ring, makes it a valuable building block in medicinal chemistry and materials science.[3] However, the same features that grant its synthetic utility also necessitate a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of its safety profile, handling procedures, and emergency responses, grounded in authoritative safety data.

1.1. Chemical and Physical Properties

A clear understanding of a substance's physical properties is the foundation of a robust safety assessment. These properties dictate appropriate storage conditions, predict its behavior in various experimental setups, and inform the selection of personal protective equipment (PPE). For instance, its predicted boiling point of 229°C indicates low volatility at room temperature, but heating during reactions will significantly increase vapor pressure, requiring enhanced ventilation.[2][4]

| Property | Value | Source |

| CAS Number | 597532-36-0 | [3][5] |

| Molecular Formula | C₉H₈F₃NO₂ | [2][3] |

| Molecular Weight | 219.16 g/mol | [1][2] |

| Physical State | Liquid or Off-white to light yellow Solid | [1][3] |

| Boiling Point | 229°C (predicted at 760 mmHg) | [1][2][4] |

| Density | 1.284 g/cm³ (predicted) | [1][2] |

| Flash Point | 92.3°C | [2] |

1.2. GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[3][4] It is crucial for all laboratory personnel to recognize these pictograms and understand their implications.

-

Primary Hazard Statements:

The presence of the trifluoromethyl group and the nicotinate ester functionality are the likely drivers of this hazard profile. The electron-withdrawing nature of the -CF₃ group can influence the molecule's reactivity and interaction with biological systems. The primary routes of occupational exposure are ingestion, skin contact, and eye contact. While inhalation is a lesser risk at ambient temperatures due to low volatility, it can become significant if the material is heated, aerosolized, or handled as a fine powder.

Caption: Logical flow from GHS hazard to corresponding protective measures.

Section 2: Safe Handling, Storage, and Exposure Control

Adherence to rigorous handling protocols is non-negotiable. The causality behind these protocols is to minimize all potential routes of exposure. Given its irritant properties, the primary goal is to prevent direct contact with skin and eyes and to avoid accidental ingestion.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first and most effective line of defense. All work with this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood, to prevent the accumulation of vapors, especially when heated.[6][7]

| PPE Item | Specification & Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles are mandatory.[7] A face shield should be used if there is a significant risk of splashing. This is to protect against the serious eye irritation hazard (H319). |

| Skin Protection | Standard nitrile gloves (minimum 5 mil thickness) should be worn.[7] Inspect gloves for integrity before each use. For extended procedures or when handling larger quantities, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin. A buttoned lab coat must be worn to protect skin and clothing.[7] |

| Respiratory Protection | Not typically required if work is conducted within a fume hood.[8] If a fume hood is unavailable or if significant aerosolization is expected, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7] |

2.2. Laboratory Handling Protocol

This protocol is designed as a self-validating system to ensure minimal exposure during routine laboratory use.

-

Preparation:

-

Confirm the chemical fume hood is functioning correctly (check airflow monitor).

-

Gather all necessary equipment (glassware, spatulas, solvents) and place it inside the hood.

-

Don all required PPE: lab coat, safety goggles, and nitrile gloves.

-

-

Aliquotting and Transfer:

-

If the material is a solid, handle it gently to avoid creating dust.[6]

-

If it is a liquid, use a calibrated pipette or syringe for transfer.

-

Ensure the container is opened and closed within the fume hood.

-

-

Post-Handling:

-

Tightly seal the source container.[9] Store it in a designated, dry area away from incompatible materials.[1][6]

-

Decontaminate all glassware and surfaces that may have come into contact with the chemical.

-

Dispose of contaminated gloves and any disposable materials in the appropriate chemical waste stream.

-

Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[8]

-

Caption: Step-by-step workflow for the safe handling of the chemical.

2.3. Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] The recommended storage condition is room temperature, sealed in a dry environment.[1][5]

-

Chemical Stability: The compound is stable under recommended storage conditions.[4]

-

Incompatible Materials: Avoid strong oxidizing agents.[6][7] While specific reactivity data is limited, compounds of this class can react vigorously with strong oxidizers.

Section 3: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

3.1. First-Aid Measures

The following measures are based on standard chemical safety protocols and should be followed while seeking immediate medical attention.[4] Always provide the Safety Data Sheet to responding medical personnel.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[4][6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing and shoes. Consult a physician.[6]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

-

If Swallowed: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4][6]

Caption: A decision tree for immediate first-aid actions upon exposure.

3.2. Accidental Release Measures

For a small spill, laboratory personnel can manage the cleanup if properly trained and equipped.

-

Evacuate: Ensure non-essential personnel are clear of the area.

-

Ventilate: Ensure the fume hood is operational or the area is well-ventilated.

-

Contain: Use an inert absorbent material like vermiculite or sand to absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.[7]

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[4]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste container according to institutional and local regulations.

3.3. Fire-Fighting Measures

-

Flash Point: 92.3°C[2]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9]

-

Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6][7][8] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Section 4: Toxicological and Ecological Information

4.1. Toxicological Profile

-

Acute Toxicity: Harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

-

Sensitization: No data available.[10]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[6]

4.2. Ecological Information

No specific ecotoxicity data is available. As a standard precaution for all synthetic chemicals, the product should not be allowed to enter drains or waterways to prevent environmental contamination.[4][8] All waste must be disposed of through approved chemical waste handlers.

References

-

Fluorochem. This compound.

-

ChemicalBook. This compound | 597532-36-0.

-

ChemNet. 597532-36-0 this compound.

-

ChemicalBook. 597532-36-0(this compound) Product Description.

-

CP Lab Safety. This compound, min 97%, 1 gram.

-

Smolecule. Buy Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 380355-65-7.

-

CymitQuimica. SAFETY DATA SHEET - this compound.

-

Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.

-

Matrix Scientific. This compound.

-

Apollo Scientific. 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet.

-

Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.

-

Fluorochem Ltd. Safety Data Sheet - Ethyl 4-(trifluoromethyl)nicotinate.

Sources

- 1. This compound | 597532-36-0 [chemicalbook.com]

- 2. This compound | 597532-36-0 [chemnet.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

The Trifluoromethyl Nicotinate Scaffold: A Privileged Motif in Contemporary Drug Discovery

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the nicotinic acid framework has emerged as a powerful strategy in modern medicinal chemistry. This in-depth technical guide explores the multifaceted biological activities of trifluoromethylated nicotinates, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential. We will delve into the profound influence of trifluoromethylation on molecular properties, explore diverse biological activities with specific examples, elucidate mechanisms of action, and provide detailed experimental protocols for synthesis and biological evaluation.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The introduction of a trifluoromethyl group onto the nicotinic acid scaffold dramatically alters the physicochemical properties of the parent molecule, often leading to enhanced biological activity. The potent electron-withdrawing nature of the CF3 group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. This strategic modification can transform a simple heterocyclic scaffold into a highly potent and selective therapeutic agent.

Key Physicochemical Alterations:

-

Increased Lipophilicity: The CF3 group enhances the molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, leading to an extended in vivo half-life.

-

Modulation of pKa: The electron-withdrawing properties of the CF3 group can alter the basicity of the pyridine nitrogen, influencing receptor interactions and pharmacokinetic profiles.

-

Conformational Control: The steric bulk of the CF3 group can lock the molecule into a specific conformation that is favorable for binding to a target protein.

Diverse Biological Activities of Trifluoromethylated Nicotinates

The versatility of the trifluoromethylated nicotinate scaffold is evident in the wide range of biological activities exhibited by its derivatives. These compounds have shown significant promise in various therapeutic areas, including infectious diseases, inflammation, and immunology.

Antifungal Activity

Certain trifluoromethylated nicotinamide derivatives have demonstrated potent antifungal activity, particularly against pathogenic yeasts like Candida albicans.

One notable example is 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)butyl nicotinamide . Studies have shown this compound and its analogs exhibit significant fungicidal activity[2]. The mechanism of action is believed to involve the disruption of the fungal cell wall, leading to cell lysis and death[2].

Table 1: Antifungal Activity of Trifluoromethylated Nicotinamide Analogs against C. albicans

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)butyl nicotinamide | 0.25 | [2] |

| Analog 16g | 0.125 - 1 | [3] |

Anti-Chlamydia Activity